

A Technical Guide to the Solubility of Fmoc-NH-PEG1-C2-acid

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Compound of Interest

Compound Name: *Fmoc-NH-PEG1-C2-acid*

Cat. No.: *B607493*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Fmoc-NH-PEG1-C2-acid**, a heterobifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this linker is critical for its effective handling, reaction setup, and the purification of subsequent products.

Core Concepts: Structure and Solubility

Fmoc-NH-PEG1-C2-acid, also known as 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid, possesses a distinct chemical structure that dictates its solubility profile. The molecule incorporates a bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydrophilic polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. This amphiphilic nature results in varied solubility across different solvent classes. The hydrophilic PEG spacer and the terminal carboxylic acid generally contribute to increased solubility in aqueous and polar solvents[1][2][3].

Solubility Profile

Precise quantitative solubility data for **Fmoc-NH-PEG1-C2-acid** is not readily available in public literature. However, based on information from various chemical suppliers and the known properties of similar PEGylated molecules, a qualitative solubility profile can be summarized.

The presence of the single ethylene glycol unit in the PEG chain enhances hydrophilicity compared to non-PEGylated linkers[1][2].

Table 1: Qualitative Solubility of **Fmoc-NH-PEG1-C2-acid** in Common Laboratory Solvents

Solvent Class	Solvent Examples	Solubility	Reference
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	One supplier suggests it "May dissolve in DMSO (in most cases)"[4].
Dimethylformamide (DMF)	Expected to be soluble	Polar aprotic solvents are widely used for Fmoc-protected amino acids and peptide synthesis[5].	
N-Methyl-2-pyrrolidone (NMP)	Expected to be soluble	Similar Fmoc-PEG compounds show high solubility in polar organic solvents like NMP[6].	
Chlorinated	Dichloromethane (DCM)	Expected to be soluble	Fmoc-NH-PEG-COOH with a longer PEG chain is soluble in methylene chloride[7].
Chloroform	Expected to be soluble	Fmoc-NH-PEG-COOH with a longer PEG chain is soluble in chloroform[7].	
Aqueous Media	Water, Buffers	Increased solubility due to hydrophilic spacer	The hydrophilic PEG spacer is noted to increase solubility in aqueous media[1][2][3][8].
Alcohols	Methanol, Ethanol	Expected to be less soluble	A similar, larger Fmoc-NH-PEG-COOH is described as less soluble in alcohol[7].

Non-Polar Ethers

Diethyl Ether

Expected to be
insoluble

A similar, larger Fmoc-NH-PEG-COOH is described as not soluble in ether[7].

Note: "Expected to be soluble/insoluble" is based on the behavior of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a generalized, yet detailed, protocol for determining the thermodynamic solubility of **Fmoc-NH-PEG1-C2-acid** in a specific solvent. This method is considered a gold standard for solubility measurement[9].

Objective: To determine the saturation concentration of **Fmoc-NH-PEG1-C2-acid** in a given solvent at a specified temperature.

Materials:

- **Fmoc-NH-PEG1-C2-acid** (solid)
- Solvent of interest (e.g., DMSO, Water, DCM)
- Analytical balance (± 0.01 mg)
- Vials with screw caps (e.g., 2 mL glass vials)
- Thermostatic shaker or orbital incubator
- Centrifuge capable of handling the vials
- Syringes and syringe filters (0.22 μ m, compatible with the solvent)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes for standard preparation

Procedure:

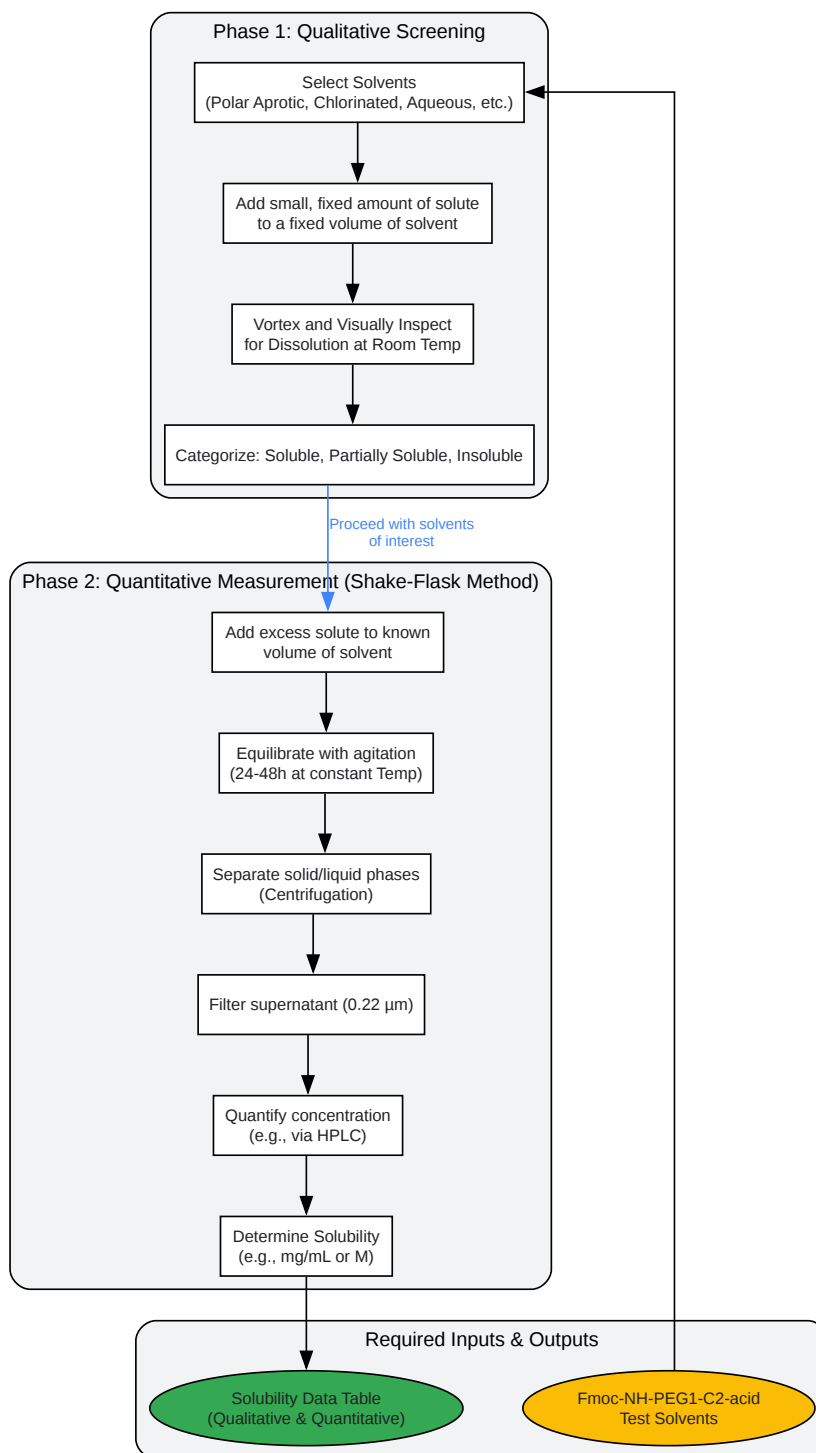
- Preparation of Stock Standard Solutions:
 - Accurately weigh a known amount of **Fmoc-NH-PEG1-C2-acid** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a high-concentration stock solution.
 - Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
- Sample Preparation:
 - Add an excess amount of solid **Fmoc-NH-PEG1-C2-acid** to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
 - Record the total mass of the compound added.
 - Add a known volume or mass of the test solvent to the vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
- Phase Separation:

- After equilibration, remove the vials and allow the undissolved solid to settle.
- To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining solid particles.
 - Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.
 - Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column is often suitable, with UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., ~265 nm).
- Quantification:
 - Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.
 - Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of **Fmoc-NH-PEG1-C2-acid** in the test solvent at the specified temperature.

Visualizing the Workflow

The logical flow of assessing the solubility of **Fmoc-NH-PEG1-C2-acid** can be visualized as a structured workflow, from initial screening to definitive quantification.

Workflow for Solubility Assessment of Fmoc-NH-PEG1-C2-acid

[Click to download full resolution via product page](#)Caption: A logical workflow for determining the solubility of **Fmoc-NH-PEG1-C2-acid**.

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